molecular formula C15H16N4OS B7883520 (3,5-dimethyl-1H-pyrazol-1-yl)[4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone

(3,5-dimethyl-1H-pyrazol-1-yl)[4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone

Cat. No. B7883520
M. Wt: 300.4 g/mol
InChI Key: QQWFJRJPBYBKTA-UHFFFAOYSA-N
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Description

(3,5-dimethyl-1H-pyrazol-1-yl)[4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone is a useful research compound. Its molecular formula is C15H16N4OS and its molecular weight is 300.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3,5-dimethyl-1H-pyrazol-1-yl)[4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,5-dimethyl-1H-pyrazol-1-yl)[4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '(3,5-dimethyl-1H-pyrazol-1-yl)[4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone' involves the synthesis of two key intermediates, namely 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid and 3,5-dimethylpyrazole-1-carboxylic acid. These intermediates are then coupled together using appropriate coupling agents to form the final product. The synthesis pathway involves several steps, including protection and deprotection of functional groups, as well as various coupling reactions.

Starting Materials
Ethyl bromoacetate, Thiourea, Hydrogen peroxide, Sodium hydroxide, Acetic anhydride, Acetic acid, 2-Amino-1H-pyrrole, Chloroacetyl chloride, Methylhydrazine, Acetic acid, Sodium nitrite, Hydrochloric acid, Dimethylformamide, Triethylamine, Ethyl chloroformate, 4-Dimethylaminopyridine, Phosphorus pentoxide, Sodium methoxide, Methanol, Acetic anhydride, Sodium acetate, Sodium borohydride, Methanol, Hydrochloric acid, Sodium hydroxide, Methanol, Acetic acid, Sodium nitrite, Hydrochloric acid, Sodium azide, Sodium hydroxide, Hydrochloric acid, Sodium nitrite, Sodium sulfide, Sodium hydroxide, Methanol

Reaction
Step 1: Ethyl bromoacetate and thiourea are reacted in the presence of sodium hydroxide to form 4-ethyl-2-thioxo-1,3-thiazole-5-carboxylic acid ethyl ester., Step 2: The ethyl ester is then oxidized using hydrogen peroxide to form 4-ethyl-2-thioxo-1,3-thiazole-5-carboxylic acid., Step 3: 2-Amino-1H-pyrrole is reacted with chloroacetyl chloride to form 4-chloroacetyl-2-amino-1H-pyrrole., Step 4: Methylhydrazine is reacted with acetic acid to form 3,5-dimethylpyrazole-1-carboxylic acid hydrazide., Step 5: The hydrazide is then treated with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt., Step 6: The diazonium salt is then reacted with sodium azide in the presence of sodium hydroxide to form 3,5-dimethyl-1H-pyrazole-1-carboxylic acid azide., Step 7: The azide is reduced using sodium borohydride in methanol to form 3,5-dimethyl-1H-pyrazole-1-carboxylic acid., Step 8: The carboxylic acid is then coupled with 4-ethyl-2-thioxo-1,3-thiazole-5-carboxylic acid using ethyl chloroformate and triethylamine as coupling agents in the presence of 4-dimethylaminopyridine and phosphorus pentoxide to form the final product '(3,5-dimethyl-1H-pyrazol-1-yl)[4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone'.

properties

IUPAC Name

(3,5-dimethylpyrazol-1-yl)-(4-ethyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4OS/c1-4-12-13(14(20)19-11(3)9-10(2)17-19)21-15(16-12)18-7-5-6-8-18/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQWFJRJPBYBKTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=N1)N2C=CC=C2)C(=O)N3C(=CC(=N3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-dimethyl-1H-pyrazol-1-yl)[4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone

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